molecular formula C5H10O2 B147808 2-(Trideuteriomethyl)butanoic acid CAS No. 95926-92-4

2-(Trideuteriomethyl)butanoic acid

Cat. No. B147808
CAS RN: 95926-92-4
M. Wt: 105.15 g/mol
InChI Key: WLAMNBDJUVNPJU-BMSJAHLVSA-N
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Description

“2-(Trideuteriomethyl)butanoic acid” is a chemical compound with the molecular formula C5H10O2 . It is a common chemical reagent used in the synthesis of anticancer naphthoquinione aliphatic amides.


Molecular Structure Analysis

The molecular structure of “2-(Trideuteriomethyl)butanoic acid” consists of a five-carbon chain with a carboxylic acid group at one end and a trideuteriomethyl group at the second carbon .


Physical And Chemical Properties Analysis

“2-(Trideuteriomethyl)butanoic acid” is a colorless liquid that is soluble in water . It has a strong and somewhat unpleasant smell, often compared to rancid butter or body odor . It has a boiling point of about 164 degrees Celsius and a melting point of about -5.5 degrees Celsius .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates its utility in the optical gating of nanofluidic devices, particularly those based on synthetic ion channels. The study reveals that the hydrophobic molecules attached to the inner surface of these channels can be irradiated to generate hydrophilic groups, a process that significantly enhances the UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. The applications of this phenomenon are far-reaching, extending to light-induced controlled release, sensing, and information processing, thus opening new avenues in the field of nanotechnology and device engineering (Ali et al., 2012).

Biocommodity Chemical Production

2-Butanol and its precursor, butanone, hold promise as biofuels and biocommodity chemicals. A study highlights the success of a TEV-protease based expression system in achieving balanced expression of protein complexes crucial for the conversion of meso-2,3-butanediol to butanone. The subsequent conversion to 2-butanol was facilitated by a NADH dependent secondary alcohol dehydrogenase. This method achieved a significant production of 2-butanol and butanone, marking a step forward in the biotechnological production of these chemicals (Ghiaci, Norbeck, & Larsson, 2014).

Propionic Acid Extraction

The study of propionic acid recovery from aqueous waste streams and fermentation broth is crucial due to its widespread industrial use. The research emphasizes the role of binary extractants and modifier–diluents systems in enhancing the extraction efficiency of propionic acid. This research is pivotal in designing advanced reactive extraction processes for carboxylic acid recovery, potentially influencing industries ranging from food to pharmaceuticals (Keshav et al., 2009).

Antidiabetic Agents

The study focuses on the sequential conversion of compounds leading to the formation of N-substituted derivatives with significant antidiabetic potential. The structural confirmation and cytotoxicity profile of these compounds, alongside their inhibitory potential against the α-glucosidase enzyme, lay the groundwork for further research into antidiabetic agents. This research has the potential to contribute substantially to the development of new medications for diabetes management (Nazir et al., 2018).

Parallel Kinetic Resolution

The parallel kinetic resolution of racemic 2-aryl-2-deuterio-propionic and butanoic acids using quasi-enantiomeric oxazolidin-2-ones is a notable discovery. The process yields enantiomerically pure D-labeled products efficiently, showcasing a significant advancement in the field of stereochemistry and its potential applications in pharmaceuticals and other industries where chiral purity is of utmost importance (Coulbeck, Dingjan, & Eames, 2009).

Future Directions

Microbially produced volatile fatty acids (VFAs), such as “2-(Trideuteriomethyl)butanoic acid”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . Future research could focus on improving the microbial production of these compounds and exploring their potential applications .

properties

IUPAC Name

2-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trideuteriomethyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Mansur, HJ Lee, HK Choi, TG Lim… - Journal of Food …, 2018 - Wiley Online Library
The performance of carboxen/polydimethylsiloxane (Car/PDMS) and divinylbenzene/Car/PDMS (DVB/Car/PDMS) fibers in extracting volatile organic compounds (VOCs) from different …
Number of citations: 10 ifst.onlinelibrary.wiley.com

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